5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 68161-70-6
VCID: VC2419965
InChI: InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
SMILES: C1CCC(CC1)NC2=NNC(=S)S2
Molecular Formula: C8H13N3S2
Molecular Weight: 215.3 g/mol

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol

CAS No.: 68161-70-6

Cat. No.: VC2419965

Molecular Formula: C8H13N3S2

Molecular Weight: 215.3 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol - 68161-70-6

Specification

CAS No. 68161-70-6
Molecular Formula C8H13N3S2
Molecular Weight 215.3 g/mol
IUPAC Name 5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
Standard InChI Key JOPULZODGGQCOM-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=NNC(=S)S2
Canonical SMILES C1CCC(CC1)NC2=NNC(=S)S2

Introduction

Structural and Chemical Properties

5-Cyclohexylamino- thiadiazole-2-thiol is a heterocyclic compound with a thiadiazole ring system containing two nitrogen atoms and one sulfur atom, along with a cyclohexylamine substituent and a thiol group. The molecular structure consists of a five-membered thiadiazole ring connected to a cyclohexyl group through an amino linkage, while the thiol group provides additional functionality for potential chemical modifications and biological interactions .

The compound is also known by alternative names, including 5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione and 1,3,4-Thiadiazole-2(3H)-thione, 5-(cyclohexylamino)- . The formal chemical structure can be represented through various notations, including SMILES and InChI, which provide standardized descriptions of the molecule's connectivity and structural features.

Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number68161-70-6
Molecular FormulaC₈H₁₃N₃S₂
Molecular Weight215.34 g/mol
SMILESC1CCC(CC1)NC2=NNC(=S)S2
InChIInChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
InChIKeyJOPULZODGGQCOM-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of 5-Cyclohexylamino- thiadiazole-2-thiol are crucial for understanding its behavior in various applications, particularly in pharmaceutical development and organic synthesis.

PropertyValueNote
Physical AppearancePowder
Melting Point180°C(in ethanol solvent)
Boiling Point312.4±25.0°C(Predicted)
Density1.52±0.1 g/cm³(Predicted)
pKa8.46±0.20(Predicted)

Collision Cross Section Data

Mass spectrometry analysis provides valuable data regarding the compound's behavior in different ionization states. The predicted collision cross sections for various adducts of 5-Cyclohexylamino- thiadiazole-2-thiol are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺216.06236141.8
[M+Na]⁺238.04430151.1
[M+NH₄]⁺233.08890150.6
[M+K]⁺254.01824143.1
[M-H]⁻214.04780144.7
[M+Na-2H]⁻236.02975146.6
[M]⁺215.05453144.6
[M]⁻215.05563144.6

These collision cross section values provide important information for mass spectrometric identification and analysis of the compound .

Synthesis Methods

The synthesis of 5-Cyclohexylamino- thiadiazole-2-thiol involves specific chemical reactions that yield the target compound with high purity. Understanding these synthetic pathways is essential for laboratory preparation and industrial scale-up.

General Synthetic Procedure

The most common synthesis pathway involves the reaction between 4-cyclohexyl-3-thiosemicarbazide and carbon disulfide in the presence of a base . This reaction proceeds through a cyclization process to form the thiadiazole ring system with the desired substitution pattern.

A detailed general procedure described in the literature involves:

  • Dissolving the starting materials (4-cyclohexyl-3-thiosemicarbazide) in absolute ethanol (20 mL)

  • Adding 1 equivalent of sodium hydroxide (NaOH) and 1.2 equivalents of carbon disulfide (CS₂) to the reaction mixture

  • Refluxing the mixture for 8-10 hours while monitoring the progress using thin-layer chromatography (TLC)

  • Acidifying the reaction mixture with 20% hydrochloric acid (HCl) after completion

  • Filtering the precipitated product and purifying through recrystallization in ethanol

Reaction Conditions and Yield

The synthesis of 5-Cyclohexylamino- thiadiazole-2-thiol requires specific reaction conditions to achieve optimal yields and purity. The key parameters include:

ParameterConditionNote
SolventAbsolute ethanol
BaseSodium hydroxide (NaOH)
Cyclizing AgentCarbon disulfide (CS₂)
Reaction TemperatureReflux conditions
Reaction Time8-10 hours
Purification MethodRecrystallization in ethanol
Reported Yield88%

This synthetic approach has been reported to produce 5-Cyclohexylamino- thiadiazole-2-thiol with good yield and purity, making it suitable for both laboratory-scale preparation and potential scale-up for industrial applications .

Research Findings and Future Directions

Current Research Status

Research on thiadiazole derivatives like 5-Cyclohexylamino- thiadiazole-2-thiol has shown promising results in various therapeutic areas. Certain compounds containing the thiadiazole scaffold have demonstrated significant anticonvulsant activity, suggesting potential applications in the development of antiepileptic drugs.

SupplierProduct NumberPackagingPrice (USD)Date Updated
Sigma-AldrichS545929250 mg$1102024/03/01
TRCC98613025 mg$502021/12/16

This pricing information suggests that the compound is relatively expensive, which is typical for specialized research chemicals produced in small quantities .

Hazard StatementCodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound is labeled with the signal word "Warning" according to GHS classification .

Precautionary Measures

The following precautionary statements are recommended for safe handling of 5-Cyclohexylamino- thiadiazole-2-thiol:

Precautionary StatementCodeDescription
P264Wash hands thoroughly after handling
P264Wash skin thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P321Specific treatment (see ... on this label)
P332+P313IF SKIN irritation occurs: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse

These precautionary measures highlight the importance of proper protective equipment and handling procedures when working with this compound .

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